

3-(3-Methylphenyl)propionic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Methylphenyl)propionic acid

Cat. No.: B042953

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **3-(3-Methylphenyl)propionic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)propionic acid, also known as 3-m-tolylpropanoic acid, is a carboxylic acid that serves as a valuable intermediate in the synthesis of various organic compounds.^[1] Its structural features, comprising a substituted aromatic ring and a propionic acid moiety, make it a key building block in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical properties, structure, and its role as a precursor in the synthesis of targeted therapeutic agents.

Chemical Structure

The molecular structure of **3-(3-Methylphenyl)propionic acid** consists of a benzene ring substituted with a methyl group at the meta-position and a propionic acid group.

Molecular Formula: C₁₀H₁₂O₂^[1]

SMILES: CC1=CC(=CC=C1)CCC(=O)O^[2]

InChI Key: VWXVTHDQAOAENP-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-(3-Methylphenyl)propionic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	164.20 g/mol	[2]
Melting Point	39-44 °C	[1] [2] [3]
Boiling Point	290 °C	[1] [4]
Density	1.097 g/cm ³	[1] [4]
pKa	4.677 (at 25 °C)	[1] [4]
Solubility	Soluble in Acetone, DMSO, Methanol	[1] [4]
Flash Point	>230 °F (>110 °C)	[1] [4]

Spectroscopic Data

While specific spectra for **3-(3-Methylphenyl)propionic acid** are not readily available in all public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the methyl protons (a singlet), and the two methylene groups of the propionic acid chain (triplets). The acidic proton of the carboxyl group would appear as a broad singlet.
- ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons (including the substituted carbons), the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

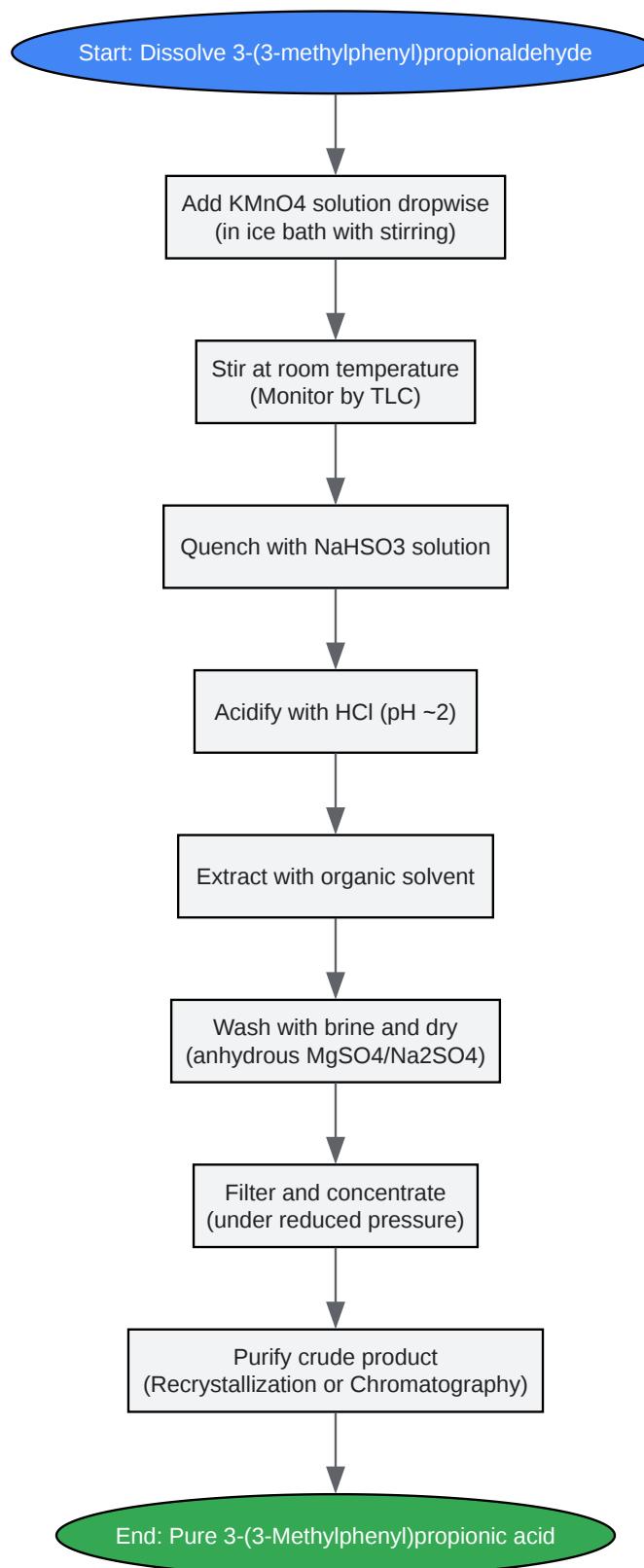
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically around $2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch for the carbonyl group (around 1700 cm^{-1}), and bands corresponding to C-H stretches and C=C stretches of the aromatic ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol).

Synthesis and Experimental Protocols

3-(3-Methylphenyl)propionic acid can be synthesized through the oxidation of 3-(3-methylphenyl)propionaldehyde. A general experimental protocol is provided below.

Oxidation of 3-(3-Methylphenyl)propionaldehyde to 3-(3-Methylphenyl)propanoic Acid

Materials:


- 3-(3-Methylphenyl)propionaldehyde
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

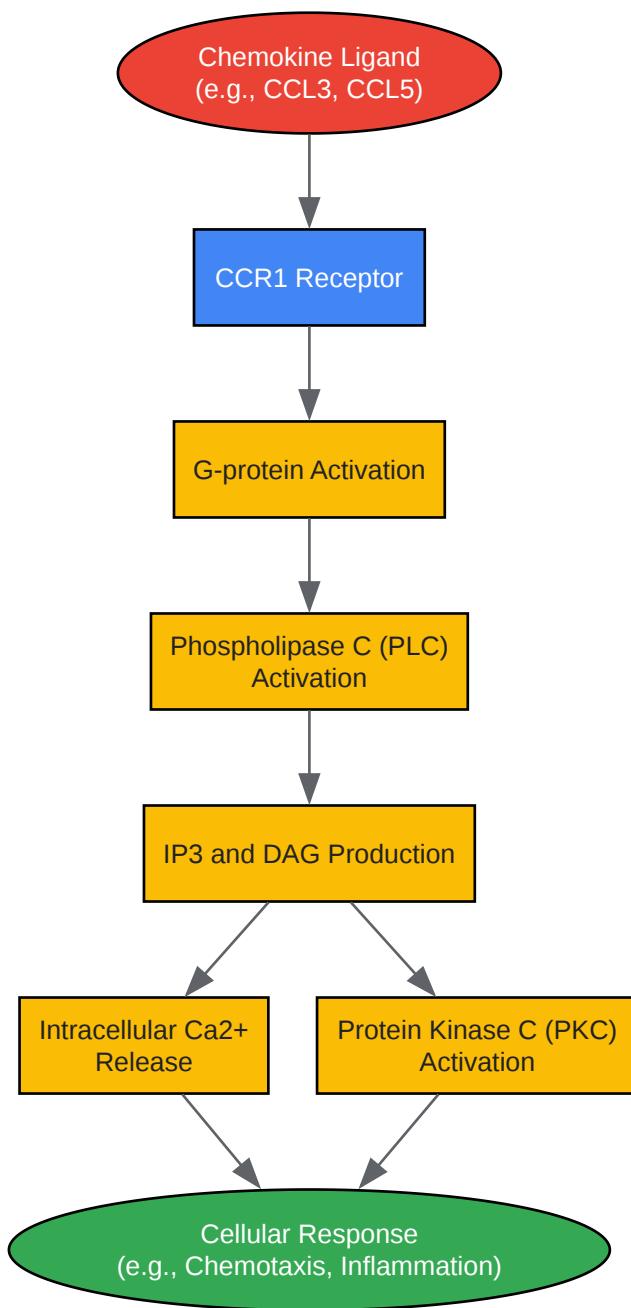
Procedure:

- In a round-bottom flask, dissolve 3-(3-methylphenyl)propionaldehyde in a suitable solvent.
- Prepare a solution of potassium permanganate in water.
- Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution dropwise with vigorous stirring.

- After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitored by TLC).
- Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
- Acidify the mixture with hydrochloric acid to a pH of approximately 2.
- Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic solvent under reduced pressure to yield the crude **3-(3-methylphenyl)propionic acid**.
- The crude product can be further purified by recrystallization or column chromatography.

Below is a diagram illustrating the general workflow for this synthesis.

[Click to download full resolution via product page](#)

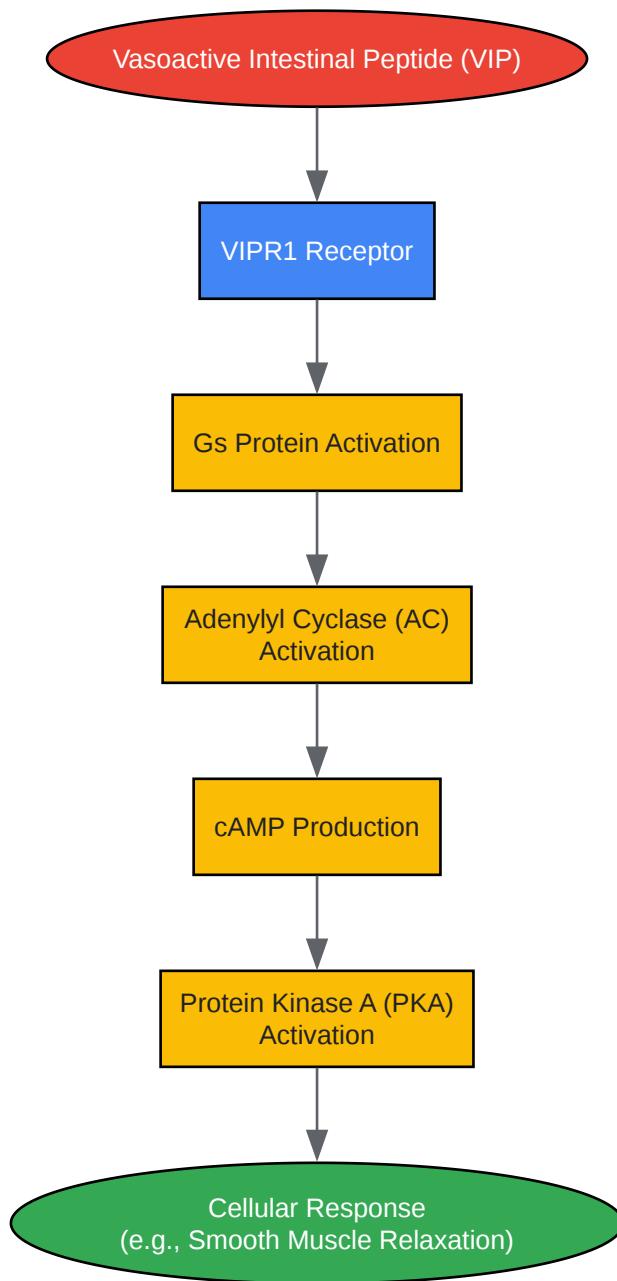

Synthetic Workflow for **3-(3-Methylphenyl)propionic acid**

Role in Drug Development

3-(3-Methylphenyl)propionic acid is a key intermediate in the synthesis of pharmaceuticals, particularly as a precursor to selective inhibitors of chemokine and peptide receptors.^[5] These receptors are involved in various physiological and pathological processes, making them attractive targets for drug development.

CCR1-Selective Inhibitors

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a role in inflammatory responses by mediating the migration of immune cells.^{[6][7]} Inhibitors of CCR1 are being investigated for the treatment of inflammatory and autoimmune diseases.^[5] The general signaling pathway initiated by CCR1 activation is depicted below.


[Click to download full resolution via product page](#)

Simplified CCR1 Signaling Pathway

VIPR1 Antagonists

Vasoactive intestinal peptide receptor 1 (VIPR1) is another G protein-coupled receptor that, when activated by vasoactive intestinal peptide (VIP), leads to a variety of physiological effects, including smooth muscle relaxation and immune modulation.^{[1][8]} Antagonists of VIPR1 have

potential therapeutic applications in conditions such as asthma and COPD.[\[5\]](#) A simplified representation of the VIPR1 signaling cascade is shown below.

[Click to download full resolution via product page](#)

Simplified VIPR1 Signaling Pathway

Conclusion

3-(3-Methylphenyl)propionic acid is a compound of significant interest in organic synthesis and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an essential precursor for the development of targeted therapeutics. This guide provides foundational knowledge for researchers and professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are VIPR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. VIPR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. 3-(3-METHYLPHENYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbino.com]
- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. What are VIPR1 agonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [3-(3-Methylphenyl)propionic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042953#3-3-methylphenyl-propionic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b042953#3-3-methylphenyl-propionic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com